molecular formula C12H15NOS B1219224 Hexahydro-1-(phenylthio)-2H-azepin-2-one CAS No. 36452-23-0

Hexahydro-1-(phenylthio)-2H-azepin-2-one

Cat. No.: B1219224
CAS No.: 36452-23-0
M. Wt: 221.32 g/mol
InChI Key: HVIHQLGJOGGHSI-UHFFFAOYSA-N
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Description

Hexahydro-1-(phenylthio)-2H-azepin-2-one is an organic compound with a unique structure that includes a hexahydro-2H-azepin-2-one ring substituted with a phenylthio group

Preparation Methods

The synthesis of Hexahydro-1-(phenylthio)-2H-azepin-2-one can be achieved through several synthetic routes. One common method involves the reaction of hexahydro-2H-azepin-2-one with a phenylthiol under specific conditions to introduce the phenylthio group. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Hexahydro-1-(phenylthio)-2H-azepin-2-one undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the phenylthio group, yielding hexahydro-2H-azepin-2-one.

    Substitution: The phenylthio group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Hexahydro-1-(phenylthio)-2H-azepin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Hexahydro-1-(phenylthio)-2H-azepin-2-one involves its interaction with molecular targets such as enzymes or receptors. The phenylthio group plays a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Hexahydro-1-(phenylthio)-2H-azepin-2-one can be compared with other similar compounds, such as:

    Hexahydro-2H-azepin-2-one: Lacks the phenylthio group, resulting in different chemical and biological properties.

    Hexahydro-1-methyl-2H-azepin-2-one: Substituted with a methyl group instead of a phenylthio group, leading to variations in reactivity and applications.

    Hexahydro-1-(hydroxymethyl)-2H-azepin-2-one: Contains a hydroxymethyl group, which affects its solubility and reactivity. The uniqueness of this compound lies in the presence of the phenylthio group, which imparts specific chemical and biological properties that are not observed in its analogs.

Properties

IUPAC Name

1-phenylsulfanylazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS/c14-12-9-5-2-6-10-13(12)15-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIHQLGJOGGHSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067981
Record name 2H-Azepin-2-one, hexahydro-1-(phenylthio)-
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Molecular Weight

221.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36452-23-0
Record name Hexahydro-1-(phenylthio)-2H-azepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36452-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Phenylthio)-epsilon-caprolactam
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Azepin-2-one, hexahydro-1-(phenylthio)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2H-Azepin-2-one, hexahydro-1-(phenylthio)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexahydro-1-(phenylthio)-2H-azepin-2-one
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